molecular formula C14H20ClNO2 B13426502 L-erythro-Methylphenidate Hydrochloride CAS No. 29419-97-4

L-erythro-Methylphenidate Hydrochloride

Cat. No.: B13426502
CAS No.: 29419-97-4
M. Wt: 269.77 g/mol
InChI Key: JUMYIBMBTDDLNG-JHEYCYPBSA-N
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Description

L-erythro-Methylphenidate Hydrochloride: is a central nervous system stimulant primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy. It is one of the enantiomers of methylphenidate, which is known for its efficacy in improving attention and reducing impulsivity and hyperactivity in individuals with ADHD .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of L-erythro-Methylphenidate Hydrochloride typically involves the esterification of ritalinic acid with methanol, followed by the resolution of the racemic mixture to obtain the desired enantiomer. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the selective formation of the L-erythro isomer .

Industrial Production Methods: : Industrial production methods for this compound involve large-scale esterification processes, followed by chromatographic techniques to separate the enantiomers. The use of high-performance liquid chromatography (HPLC) is common in ensuring the purity and enantiomeric excess of the final product .

Chemical Reactions Analysis

Types of Reactions: : L-erythro-Methylphenidate Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound .

Scientific Research Applications

L-erythro-Methylphenidate Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-erythro-Methylphenidate Hydrochloride involves the inhibition of dopamine and norepinephrine reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and improved attention and focus in individuals with ADHD. The compound primarily targets the dopamine transporter (DAT) and norepinephrine transporter (NET) pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : L-erythro-Methylphenidate Hydrochloride is unique in its specific enantiomeric form, which contributes to its distinct pharmacological profile. It is less potent than its d-threo counterpart but still effective in treating ADHD, making it a valuable option in certain therapeutic contexts .

Properties

CAS No.

29419-97-4

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

methyl (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13+;/m0./s1

InChI Key

JUMYIBMBTDDLNG-JHEYCYPBSA-N

Isomeric SMILES

COC(=O)[C@@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Origin of Product

United States

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